molecular formula C10H12O3 B8765423 5-Ethyl-2-hydroxy-4-methylbenzoic acid CAS No. 58138-48-0

5-Ethyl-2-hydroxy-4-methylbenzoic acid

Cat. No. B8765423
CAS RN: 58138-48-0
M. Wt: 180.20 g/mol
InChI Key: LQBLKEVNOVSUKN-UHFFFAOYSA-N
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Patent
US04032544

Procedure details

A mixture of 4-ethyl-3-methylphenol (31.51 g) and anhydrous potassium carbonate (91.25 g) was heated at 175° for 4 hours under a carbon dioxide pressure of 1,300 p.s.i. The cooled reaction products were dissolved in water (2 l). Acidification with hydrochloric acid, filtration and recrystallisation of the solid from ethanol-water gave 5-ethyl-4-methylsalicylic acid, m.p. 152.5°-154° C. (Found; C, 66.55; H, 6.71; C10H12O3 requires; C, 66.65; H, 6.71.)
Quantity
31.51 g
Type
reactant
Reaction Step One
Quantity
91.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][C:4]=1[CH3:10])[CH3:2].[C:11](=O)([O-:13])[O-:12].[K+].[K+]>O>[CH2:1]([C:3]1[CH:8]=[C:7]([C:11]([OH:13])=[O:12])[C:6]([OH:9])=[CH:5][C:4]=1[CH3:10])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
31.51 g
Type
reactant
Smiles
C(C)C1=C(C=C(C=C1)O)C
Name
Quantity
91.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 175° for 4 hours under a carbon dioxide pressure of 1,300 p.s.i
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction products
FILTRATION
Type
FILTRATION
Details
Acidification with hydrochloric acid, filtration and recrystallisation of the solid from ethanol-water

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=C(C(C(=O)O)=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.